Propamidine vs. Dibromopropamidine: Direct Evidence of Lower Potency in Gram-Negative Synergy Models
A direct comparative study evaluated the synergistic activity of both diamidines with polymyxin B. Propamidine demonstrated unequivocally lower intrinsic activity than dibromopropamidine against key Gram-negative pathogens [1]. While the combination of polymyxin B and dibromopropamidine exhibited synergistic bactericidal activity against P. aeruginosa, E. cloacae, P. mirabilis, E. coli, and S. aureus, the analogous propamidine combination showed only additive activity against S. aureus [1]. This quantifies a specific limitation of propamidine in combination strategies where broad Gram-negative synergy is required.
| Evidence Dimension | Antibacterial activity in combination with Polymyxin B |
|---|---|
| Target Compound Data | Additive activity against S. aureus; synergistic activity not demonstrated for tested Gram-negatives |
| Comparator Or Baseline | Dibromopropamidine isethionate: Synergistic inhibitory and bactericidal activity against P. aeruginosa, E. cloacae, P. mirabilis, E. coli, and S. aureus |
| Quantified Difference | Propamidine was not as active as dibromopropamidine; combination with polymyxin B was only additive vs. S. aureus, whereas dibromopropamidine combination was synergistic against all tested organisms [1]. |
| Conditions | In vitro broth dilution and checkerboard assays; tested in solutions and a cream formulation |
Why This Matters
This data directly informs selection: for applications targeting mixed infections or requiring broad-spectrum synergistic combinations (especially against P. aeruginosa), dibromopropamidine is the superior choice, while propamidine's more limited Gram-negative synergy profile is a key differentiator.
- [1] Richards MR, Xing JZ, Gregory DW, Marshall D. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B. J Pharm Pharmacol. 1994 Jul;46(7):563-6. View Source
